molecular formula C11H13BrO2 B3058264 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane CAS No. 88679-81-6

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane

Cat. No. B3058264
CAS RN: 88679-81-6
M. Wt: 257.12 g/mol
InChI Key: RYYAPBUKMMHVMQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, also known as BDMD, is a chemical compound that has gained significant attention in scientific research. BDMD is a heterocyclic organic compound that belongs to the family of dioxolanes. It is a colorless liquid that is soluble in organic solvents like ethanol and acetone. BDMD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Scientific Research Applications

Catalytic Applications in Stereoselective Reactions

Research has demonstrated the utility of derivatives of 1,3-dioxolane in catalyzing stereoselective reactions. For instance, α,α,α′,α′-tetra(3,5-dimethylphenyl)-1,3-dioxolanes, structurally similar to 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane, have been synthesized and used as catalysts in Diels-Alder reactions. The substituents in the 2-position of the dioxolane ring, like the 4-bromo-2,6-dimethylphenyl group, significantly influence the asymmetric induction in these reactions, affecting the enantiomer production of the cycloadducts (Altava et al., 1997).

Use in Synthesizing Heterocyclic Systems

4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound related to this compound, has been used as a “masked” α-Bromo-α'-Hydroxy Ketone in synthesizing various heterocyclic systems. This application demonstrates the compound's potential in creating complex organic structures, including imidazopyridinyl propanols and oxazolidinone derivatives (Bogolyubov et al., 2004).

Polymer Synthesis

In polymer science, derivatives of 2,6-dimethylphenol, which are structurally similar to this compound, have been used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide). This process involves phase transfer catalyzed polymerization, showcasing the compound's relevance in developing high molecular weight polymers with specific end-group functionalities (Percec & Wang, 1990).

Fluorescence and Structural Studies

2-(Dimesitylboryl)benzylideneamines synthesized from 2-(2-bromophenyl)-dioxolane, which is closely related to this compound, exhibit green fluorescence. This characteristic is crucial for applications in fluorescence-based sensing and imaging technologies. The emission properties and molecular structures of these compounds have been extensively studied, highlighting the role of dioxolane derivatives in advanced material sciences (García-Hernández & Gabbaï, 2009).

Aggregation Studies in Solvents

Lithium 2,6-dimethylphenolate, structurally similar to this compound, has been studied for its aggregation behavior in weakly polar aprotic solvents like 1,3-dioxolane. Understanding the structural factors controlling aggregation is essential in synthetic organic chemistry, particularly in reactions involving organic lithium salts in aprotic solvents (Jackman & Smith, 1988).

properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-5-9(12)6-8(2)10(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAPBUKMMHVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2OCCO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547426
Record name 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88679-81-6
Record name 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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